2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone
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Overview
Description
2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is a complex organic compound featuring an imidazole ring substituted with various functional groups. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone can undergo various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfone.
Reduction: Reduction of the imidazole ring.
Substitution: Halogenation or alkylation of the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the sulfone derivative, while substitution reactions can introduce various functional groups to the benzyl ring .
Scientific Research Applications
2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfone group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide: Similar structure but with a sulfide group instead of a sulfone.
4,5-diphenyl-1H-imidazol-2-yl derivatives: Various substitutions on the imidazole ring.
Uniqueness
2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is unique due to the presence of both the sulfone group and the specific substitution pattern on the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)31(29,30)18-21-15-9-10-16-22(21)26/h3-16H,2,17-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQBYFEBKHHCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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